5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-methylpiperidinyl group at position 5 and an oxolane (tetrahydrofuran)-derived methyl group at position 2.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-10-4-6-16(7-5-10)12-14-15-13(19)17(12)9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUJAUGZVPKJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 4-methylpiperidine.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction using oxolane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperidine and oxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focusing on the synthesis of various triazole derivatives demonstrated their effectiveness against a range of bacterial strains and fungi. The incorporation of the thiol group enhances the biological activity of these compounds.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 10 µg/mL |
| Compound B | Staphylococcus aureus | 8 µg/mL |
| Compound C | Candida albicans | 12 µg/mL |
These results suggest that the presence of the triazole and thiol functionalities contributes to the enhanced antimicrobial efficacy of the compounds.
Therapeutic Applications
In addition to its antimicrobial properties, this compound has potential therapeutic applications in treating various diseases due to its ability to modulate biological pathways. Research has indicated that triazole derivatives can act as inhibitors for specific enzymes involved in disease processes.
Case Studies
- Antifungal Activity : A study explored the effectiveness of a series of triazole derivatives against fungal infections resistant to conventional treatments. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting a viable alternative for treating resistant strains.
- Anti-inflammatory Properties : Another investigation into the anti-inflammatory effects of triazole compounds revealed that they could inhibit key inflammatory mediators. This suggests potential applications in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. The piperidine and oxolane rings can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Triazole-thiol derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a comparative analysis:
Structure-Activity Relationships (SAR)
- Lipophilicity : Methylpiperidine and oxolanylmethyl groups balance solubility and membrane penetration, unlike purely aromatic analogs (e.g., Yucasin) .
- Steric Effects : Bulky substituents (e.g., iodophenyl in ) enhance target specificity but may reduce bioavailability .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Yucasin) increase stability and enzyme affinity .
Physical and Chemical Properties
- Solubility : Oxolanylmethyl group likely improves aqueous solubility compared to halogenated or purely aromatic derivatives.
- Stability : Thiol moiety may confer redox sensitivity, analogous to corrosion inhibitors in .
Biological Activity
5-(4-Methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 923254-10-8) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 286.41 g/mol. Its structure features a triazole ring, which is known for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Triazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .
Anticancer Potential
The anticancer activity of triazole derivatives has been documented in several studies. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Antimicrobial Activity : A study found that triazole derivatives exhibited moderate to high antibacterial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Anti-inflammatory Studies : In vitro assays demonstrated that certain triazole compounds significantly inhibited COX enzymes, suggesting their potential as anti-inflammatory agents in therapeutic applications .
- Cytotoxicity Assays : Research indicated that specific derivatives showed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting their potential in cancer therapy .
Summary Table of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate to high against bacteria | Inhibition of cell wall synthesis |
| Anti-inflammatory | Significant inhibition of COX enzymes | Reduction in prostaglandin synthesis |
| Anticancer | Cytotoxic effects on cancer cells | Induction of apoptosis |
Q & A
Q. What are the standard synthetic routes for 5-(4-methylpiperidin-1-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?
The synthesis typically involves multi-step heterocyclic reactions. For example, hydrazine hydrate is used to cyclize intermediates into the triazole core, followed by alkylation or substitution to introduce the 4-methylpiperidine and oxolane groups. Intermediates are validated using ¹H-NMR, LC-MS, and elemental analysis to confirm structural integrity and purity. Reaction conditions (e.g., solvent, temperature) are optimized to minimize side products, as seen in analogous triazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H-NMR : Focus on signals for the oxolane methylene protons (δ 3.5–4.0 ppm) and methylpiperidine protons (δ 1.2–2.5 ppm).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the triazole-thiol scaffold.
- IR Spectroscopy : Identify the thiol (-SH) stretch near 2550 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- HPLC Purity Checks under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks).
- Light Exposure Tests to detect photolytic degradation, as thiol groups are prone to oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14α-demethylase for antifungal studies). Validate docking poses with MD simulations .
- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., reaction time, stoichiometry) to identify optimal conditions.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Purification : Use preparative HPLC or recrystallization from DMF/EtOH (1:1) to remove byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values from multiple assays (e.g., antifungal vs. cytotoxicity).
- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., alkylated thiols, Mannich bases) to isolate pharmacophore contributions .
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays and SPR (surface plasmon resonance) .
Q. How does the compound’s thiol group influence its chemical reactivity and derivatization potential?
The thiol group undergoes:
Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- QM/MM Simulations : Model transition states to identify key enzyme-compound interactions (e.g., hydrogen bonding with catalytic residues).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
